Picotamide

Descripción

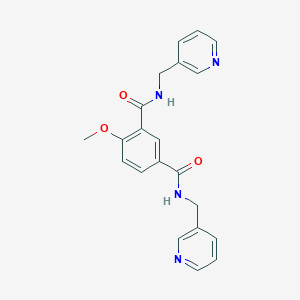

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWCWBXGRWWINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186498 |

Source

|

| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32828-81-2 |

Source

|

| Record name | Picotamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32828-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picotamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picotamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dual Inhibitory Action of Picotamide on Thromboxane A2 Synthase and Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picotamide, a derivative of 4-methoxy-isophthalamide, is an antiplatelet agent with a unique dual mechanism of action.[1] It functions as both an inhibitor of thromboxane A2 (TXA2) synthase and an antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[2][3] This dual activity provides a comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2, offering a potential therapeutic advantage over agents with a single mechanism of action. This technical guide provides an in-depth overview of the core pharmacological actions of this compound, including quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[4] It plays a critical role in hemostasis and thrombosis through its strong pro-aggregatory effects on platelets and its vasoconstrictive actions on smooth muscle cells.[1][4] The synthesis of TXA2 is catalyzed by TXA2 synthase from the precursor prostaglandin H2 (PGH2). TXA2 then exerts its effects by binding to and activating TP receptors, which are G-protein coupled receptors found on platelets and vascular smooth muscle cells.[5]

This compound distinguishes itself from other antiplatelet agents, such as aspirin, by not only inhibiting the production of TXA2 but also by blocking its action at the receptor level.[6] This dual inhibition may lead to a more complete and effective antiplatelet effect.

Quantitative Efficacy of this compound

The dual inhibitory action of this compound has been quantified through various in vitro studies. The following tables summarize the key efficacy data for its inhibition of TXA2 synthase and antagonism of the TP receptor.

Table 1: Inhibition of Thromboxane A2 Synthase by this compound

| Parameter | Value | Cell/System | Notes |

| IC50 | 0.43 - 140 µM | Platelets | The wide range may be attributed to different experimental conditions, such as agonist concentration and incubation time.[7] |

Table 2: Antagonism of Thromboxane A2 (TP) Receptor by this compound

| Parameter | Value | Radioligand | Cell/System |

| Ki | 1472 ± 321 nM | [¹²⁵I]PTA-OH | Human Platelets |

| Ki | 1648 ± 431 nM | [³H]U46619 | Human Platelets |

Signaling Pathways

The following diagrams illustrate the arachidonic acid cascade leading to TXA2 synthesis and the subsequent signaling pathway upon TP receptor activation, highlighting the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and TXA2 Synthase Inhibition by this compound.

Caption: Thromboxane A2 Receptor Signaling and Antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the dual inhibitory action of this compound.

Thromboxane A2 Synthase Inhibition Assay

This protocol describes the measurement of TXA2 synthase activity by quantifying the production of its stable metabolite, thromboxane B2 (TXB2), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the IC50 of this compound for the inhibition of TXA2 synthase in human platelets.

Materials:

-

Human platelet-rich plasma (PRP)

-

Arachidonic acid (agonist)

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS)

-

Indomethacin (to inhibit cyclooxygenase in control experiments)

-

TXB2 ELISA kit

-

Microplate reader

Procedure:

-

Platelet Preparation: Isolate PRP from fresh human blood by centrifugation.

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of TXA2 Synthesis: Add arachidonic acid to each PRP aliquot to a final concentration that induces submaximal platelet aggregation.

-

Termination of Reaction: After a defined incubation period (e.g., 5 minutes), stop the reaction by adding an excess of indomethacin and placing the samples on ice.

-

Sample Preparation: Centrifuge the samples to pellet the platelets and collect the supernatant.

-

TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]

-

Data Analysis: Plot the percentage inhibition of TXB2 production against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TXB2 production, using non-linear regression analysis.

Thromboxane A2 (TP) Receptor Competitive Binding Assay

This protocol details the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the TP receptor.

Objective: To determine the Ki of this compound for the TP receptor on human platelet membranes.

Materials:

-

Human platelet membranes (prepared from isolated platelets)

-

Radiolabeled TP receptor antagonist (e.g., [³H]SQ29,548)

-

This compound solutions of varying concentrations

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare platelet membranes from PRP by sonication and differential centrifugation. Resuspend the final membrane pellet in binding buffer.[13]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Platelet membrane suspension

-

A fixed concentration of the radiolabeled TP receptor antagonist

-

Varying concentrations of unlabeled this compound or vehicle for total binding, and a saturating concentration of an unlabeled TP receptor antagonist for non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating a dual inhibitor of TXA2 synthase and receptor, and the logical relationship of this compound's dual action.

Caption: Experimental Workflow for Characterizing a Dual TXA2 Inhibitor.

Caption: Logical Relationship of this compound's Dual Inhibitory Action.

Conclusion

This compound's dual mechanism of inhibiting both the synthesis and the receptor-mediated effects of thromboxane A2 provides a robust approach to antiplatelet therapy. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of thrombosis and hemostasis. Further investigation into the clinical implications of this dual inhibitory profile is warranted to fully elucidate its therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyeducation.org [pharmacologyeducation.org]

- 6. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits a wide spectrum of agonist‐induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. cloud-clone.com [cloud-clone.com]

- 10. content.abcam.com [content.abcam.com]

- 11. arborassays.com [arborassays.com]

- 12. TXB2 ELISA Kit (Colorimetric) (KA0294): Novus Biologicals [novusbio.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Discovery and Synthesis of Picotamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picotamide, chemically known as N,N'-bis(3-picolyl)-4-methoxyisophthalamide, is a multifaceted antiplatelet agent with a unique dual mechanism of action. Developed by the pharmaceutical company Simes S.p.A., it distinguishes itself from other antiplatelet drugs by functioning as both a thromboxane A2 (TXA2) synthase inhibitor and a direct antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2] This dual activity allows for a more comprehensive blockade of the pro-thrombotic and vasoconstrictive effects of TXA2, a key mediator in cardiovascular disease.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological evaluation of this compound, presenting key quantitative data and detailed experimental protocols relevant to its study and development.

Discovery and Rationale

The search for more specific and effective inhibitors of thromboxane A2 (TXA2) pathways led to the development of this compound.[3] While cyclooxygenase inhibitors like aspirin were effective, their non-specific action also inhibited the production of beneficial prostaglandins, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] The therapeutic goal was to develop an agent that could selectively inhibit the formation and action of TXA2 without disrupting PGI2 synthesis.[4][5] this compound emerged from this research as a novel compound that not only inhibits the enzyme responsible for TXA2 production (TXA2 synthase) but also blocks its effects at the receptor level, offering a targeted and dual-pronged therapeutic strategy.[1][3]

Synthesis of this compound

The chemical synthesis of this compound, or 4-methoxy-N,N'-bis(pyridin-3-ylmethyl)isophthalamide, is achieved through a two-step process. The core of the synthesis involves the formation of an activated diacyl chloride from 4-methoxyisophthalic acid, followed by an amidation reaction with 3-(aminomethyl)pyridine (also known as 3-picolylamine).

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methoxyisophthaloyl dichloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyisophthalic acid.[1]

-

Add an excess of thionyl chloride (SOCl₂) to the flask (e.g., 5-10 molar equivalents).[3]

-

Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After cooling, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude solid, 4-methoxyisophthaloyl dichloride, can be used in the next step, often without further purification.[1]

Step 2: Synthesis of this compound (N,N'-bis(3-picolyl)-4-methoxyisophthalamide)

-

Dissolve 4-methoxyisophthaloyl dichloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[3]

-

Cool the solution in an ice bath to 0°C.[3]

-

In a separate flask, dissolve 3-(aminomethyl)pyridine (2.0 molar equivalents) and triethylamine (a slight excess over 2.0 molar equivalents) in anhydrous DCM.[3]

-

Add the solution of 3-(aminomethyl)pyridine and triethylamine dropwise to the cooled solution of 4-methoxyisophthaloyl dichloride with vigorous stirring.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[3]

-

Cool the mixture and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[3]

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or N,N-dimethylformamide) to obtain a white crystalline powder.[3]

Mechanism of Action

This compound exerts its antiplatelet effect through a unique dual mechanism that targets the thromboxane A2 (TXA2) pathway at two distinct points.

-

Thromboxane A2 Synthase Inhibition : this compound inhibits the enzyme thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2 in activated platelets.[1][4] By blocking this step, this compound directly reduces the production of TXA2, a potent vasoconstrictor and platelet agonist.[1]

-

Thromboxane A2 Receptor (TP) Antagonism : this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor).[1][2][4] This means it directly blocks the binding of any remaining TXA2 (and its precursor PGH2) to the receptor on the surface of platelets and vascular smooth muscle cells, thereby preventing downstream signaling that leads to platelet aggregation and vasoconstriction.[1]

This dual action ensures a more complete inhibition of TXA2-mediated events than would be achieved by either mechanism alone.[1]

Caption: this compound's dual mechanism of action on the Thromboxane A2 pathway.

Pharmacological Data

In Vitro Activity

This compound's efficacy has been quantified in numerous in vitro studies. The following table summarizes its inhibitory concentrations (IC₅₀) against various platelet aggregation agonists.

| Parameter | Agonist | IC₅₀ Value | Reference |

| Platelet Aggregation | Arachidonic Acid | 1.8 x 10⁻⁵ M | [6] |

| Platelet Aggregation | Low-Dose Collagen | 3.5 x 10⁻⁴ M | [6] |

| Platelet Aggregation | U46619 (TXA₂ Mimetic) | 1.4 x 10⁻⁴ M | [6] |

| Platelet Aggregation | Authentic TXA₂ | 1.0 x 10⁻⁴ M | [6] |

| TXA₂ Synthesis | - | 1.5 x 10⁻⁴ M | [6] |

Clinical Efficacy

This compound has been evaluated in large-scale clinical trials, particularly in high-risk patient populations such as those with peripheral artery disease (PAD) and diabetes.

| Trial Name | Patient Population | Treatment Arms | Duration | Key Outcome | Reference |

| ADEP | 2304 patients with PAD | This compound (300 mg bid) vs. Placebo | 18 months | No significant reduction in overall cardiovascular events, but a post-hoc analysis showed potential benefit in diabetic patients. | [4] |

| DAVID | 1209 patients with Type 2 Diabetes and PAD | This compound (600 mg bid) vs. Aspirin (320 mg/day) | 2 years | Significant reduction in all-cause mortality in the this compound group compared to the Aspirin group. | [4][7] |

Key Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet function.

Caption: Experimental workflow for Light Transmission Aggregometry.

Methodology:

-

Sample Preparation :

-

Collect whole blood from subjects via clean venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[2]

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature, without using a brake.[3]

-

Carefully transfer the supernatant (PRP) to a clean plastic tube.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1600-2000 x g) for 15 minutes.[3] Transfer the supernatant (PPP) to another tube.

-

-

Assay Procedure :

-

Allow PRP to rest for at least 30 minutes at room temperature before testing.[3]

-

Pipette an aliquot of PRP (e.g., 450 µL) into an aggregometer cuvette containing a small magnetic stir bar.[3]

-

Incubate the PRP at 37°C for a minimum of 3 minutes.

-

Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Place the cuvette into the aggregometer. Calibrate the instrument by setting the PRP as 0% light transmission and a corresponding cuvette with PPP as 100% transmission.[2]

-

Add the platelet agonist (e.g., 50 µL of arachidonic acid solution, final concentration ~1 mM) to the cuvette to initiate aggregation.[2][3]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum percentage of aggregation is determined and compared between control and this compound-treated samples.

-

Protocol 2: Quantification of Thromboxane B₂ (TXB₂) by ELISA

This protocol outlines the general procedure for measuring the stable metabolite of TXA₂, TXB₂, in serum or plasma as an index of TXA₂ synthase activity.

Methodology:

-

Sample Collection and Preparation :

-

For Serum TXB₂ (measures platelet COX-1 activity ex vivo) : Collect whole blood into a glass tube without anticoagulant.[1][4] Allow the blood to clot by incubating at 37°C for 60 minutes to ensure maximal thrombin generation and platelet activation.[7] Centrifuge at high speed to separate the serum.

-

For Plasma TXB₂ : Collect whole blood into tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation. Centrifuge to obtain plasma.

-

-

ELISA Procedure (Competitive Assay) :

-

Use a commercial TXB₂ ELISA kit, which typically provides microplates pre-coated with a capture antibody.[8]

-

Add standards, controls, and prepared samples (serum or plasma) to the appropriate wells of the microplate.

-

Add a fixed amount of HRP-conjugated TXB₂ or biotinylated TXB₂ to each well. This will compete with the TXB₂ in the sample for binding to the capture antibody.[8]

-

Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

-

Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Add a TMB substrate solution to each well. The HRP enzyme will catalyze a color change. The intensity of the color is inversely proportional to the amount of TXB₂ in the sample.[8]

-

Stop the reaction with the addition of a stop solution (e.g., dilute acid), which turns the color from blue to yellow.[8]

-

Read the optical density (OD) at 450 nm using a microplate reader.

-

Calculate the concentration of TXB₂ in the samples by comparing their OD values to a standard curve generated from the standards.[8]

-

Conclusion

This compound represents a significant development in antiplatelet therapy due to its targeted, dual-action mechanism. By both inhibiting the synthesis of thromboxane A2 and blocking its receptor, it provides a robust method for mitigating pro-thrombotic signaling pathways. The synthesis is achievable through standard organic chemistry techniques, and its activity can be reliably characterized using established in vitro and ex vivo protocols. Clinical data, particularly in diabetic patients with peripheral artery disease, suggest a tangible benefit in reducing mortality, underscoring its potential as a valuable therapeutic option in the management of cardiovascular and thrombotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. N 1,N 3-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-Bis(pyridin-3-ylmeth-yl)isophthalamide dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N,N′-Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]

Picotamide: A Technical Guide to a Dual-Action Thromboxane Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Picotamide, a derivative of 4-methoxy-isophthalic acid with a unique dual mechanism of action as both a thromboxane A2 (TXA2) synthase inhibitor and a thromboxane A2/prostaglandin endoperoxide H2 (TXA2/PGH2) receptor antagonist. This document details its synthesis, mechanism of action, and key experimental findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction

This compound, chemically known as N,N'-bis(3-picolyl)-4-methoxy-isophthalamide, is an antiplatelet agent that has been the subject of significant research due to its dual inhibitory action on the thromboxane pathway. Unlike aspirin, which irreversibly inhibits cyclooxygenase (COX) enzymes, this compound offers a more targeted approach by specifically inhibiting the synthesis of TXA2 and blocking its effects at the receptor level. This dual action may contribute to a more potent antithrombotic effect while potentially mitigating some of the gastrointestinal side effects associated with non-selective COX inhibitors. This compound has been investigated for its therapeutic potential in various cardiovascular diseases, including peripheral artery disease (PAD) and in diabetic patients with atherothrombotic risk.

Chemical Synthesis

The synthesis of this compound originates from 4-methoxyisophthalic acid. The general synthetic route involves the conversion of the carboxylic acid groups of 4-methoxyisophthalic acid into more reactive acyl chloride intermediates, followed by amidation with 3-picolylamine.

Synthesis Workflow

Caption: Synthetic pathway of this compound from 4-methoxyisophthalic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxyisophthalic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

3-Picolylamine (3-(Aminomethyl)pyridine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

Formation of 4-Methoxyisophthaloyl Dichloride:

-

Suspend 4-methoxyisophthalic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an anhydrous solvent like DCM).

-

Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Reflux the mixture gently for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 4-methoxyisophthaloyl dichloride.

-

-

Amidation Reaction:

-

Dissolve the crude 4-methoxyisophthaloyl dichloride in an anhydrous solvent such as DCM or THF.

-

In a separate flask, dissolve 2.2 equivalents of 3-picolylamine and 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

-

Cool the 3-picolylamine solution in an ice bath.

-

Slowly add the solution of 4-methoxyisophthaloyl dichloride to the cooled 3-picolylamine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Mechanism of Action

This compound exerts its antiplatelet effects through a dual mechanism of action, targeting two key points in the thromboxane A2 pathway.

Signaling Pathway

Pharmacological Profile of Picotamide: A Technical Guide for Antiplatelet Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picotamide is a dual-action antiplatelet agent, exhibiting both thromboxane A2 (TxA2) synthase inhibition and TxA2 receptor antagonism.[1][2][3] This unique pharmacological profile distinguishes it from other antiplatelet drugs like aspirin, which solely inhibits cyclooxygenase-1 (COX-1).[1] By targeting two key points in the thromboxane pathway, this compound effectively reduces platelet aggregation and vasoconstriction, making it a compound of significant interest in the management of atherothrombotic diseases.[2][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

Platelet activation and aggregation are central to the pathophysiology of cardiovascular diseases such as myocardial infarction and stroke.[5] Thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction, is a key therapeutic target.[2] this compound (N,N'-bis(3-picolyl)-4-methoxy-isophthalamide) is an antiplatelet agent that offers a dual-pronged approach to inhibiting the TxA2 pathway. It not only blocks the synthesis of TxA2 but also antagonizes its effects at the receptor level.[4][6] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the pharmacological characteristics of this compound as an antiplatelet agent.

Mechanism of Action

This compound's antiplatelet activity stems from its ability to simultaneously inhibit thromboxane A2 synthase and block thromboxane A2/prostaglandin endoperoxide (TxA2/PGH2) receptors.[1][4]

-

Inhibition of Thromboxane A2 Synthase: By inhibiting this enzyme, this compound reduces the production of TxA2 from its precursor, prostaglandin H2 (PGH2). This action decreases the local concentration of a key platelet agonist.[2][6]

-

Antagonism of Thromboxane A2 Receptors: this compound competitively binds to TxA2 receptors on the platelet surface, preventing the binding of any remaining TxA2 and other pro-aggregatory prostanoids. This blockade mitigates the downstream signaling that leads to platelet activation and aggregation.[1][4]

This dual mechanism is illustrated in the signaling pathway diagram below.

Quantitative Efficacy Data

The antiplatelet efficacy of this compound has been quantified in numerous in vitro and ex vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | This compound Concentration | Species | Assay Method | % Inhibition / IC50 | Reference |

| ADP | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |

| Arachidonic Acid | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |

| Collagen | 25 µM | Human | Whole Blood Aggregometry | Significant enhancement of ED50 | [5] |

| ADP | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |

| Arachidonic Acid | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |

| Collagen | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |

| U46619 | 0.5 mmol/l | Human | Platelet-Rich Plasma | Inhibition of aggregation | [6] |

Table 2: Ex Vivo Inhibition of Thromboxane B2 (TxB2) Production by this compound

| Treatment | Dose | Subjects | Sample | Reduction in TxB2 | Reference |

| This compound | 900 mg (3 oral administrations for 7 days) | 8 Healthy Controls | Ex vivo platelet aggregation | From 946 +/- 141 to 285 +/- 91 ng/ml | [7] |

| This compound | 900 mg (3 oral administrations for 7 days) | 8 Patients with peripheral arteriopathy | Ex vivo platelet aggregation | From 1515 +/- 673 to 732 +/- 420 ng/ml | [7] |

| This compound | 1 g (single oral dose) | 24 Healthy Volunteers | Serum | Reduced serum levels | [4] |

| This compound | 1.2 g/day (chronic administration) | Patients with vascular disease | Plasma | Prompt and persistent fall in beta-thromboglobulin | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiplatelet effects.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), a gold standard method.

Materials:

-

Freshly drawn human venous blood

-

3.8% (w/v) trisodium citrate anticoagulant

-

Platelet agonists (e.g., ADP, arachidonic acid, collagen, U46619)

-

This compound

-

Platelet-poor plasma (PPP) for calibration

-

Light transmission aggregometer

-

Siliconized glass or plastic cuvettes with stir bars

Procedure:

-

Blood Collection and PRP Preparation:

-

Draw venous blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully transfer the supernatant (PRP) to a separate plastic tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Assay Performance:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the IC50 value for this compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration of the inhibitor.

-

Measurement of Thromboxane B2 (TxB2) Production

This protocol describes the quantification of TxB2, the stable metabolite of TxA2, in serum or plasma using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Blood samples (serum or plasma) from subjects treated with this compound or placebo.

-

TxB2 EIA or RIA kit (commercially available).

-

Indomethacin (to prevent ex vivo prostaglandin synthesis).

-

Centrifuge.

-

Microplate reader (for EIA) or gamma counter (for RIA).

Procedure:

-

Sample Collection and Preparation:

-

For serum TxB2, allow whole blood to clot at 37°C for 60 minutes before centrifugation to allow for maximum TxA2 generation.

-

For plasma TxB2, collect blood in tubes containing an anticoagulant and indomethacin. Centrifuge immediately at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Store samples at -80°C until analysis.

-

-

Immunoassay:

-

Follow the specific instructions provided with the commercial EIA or RIA kit.

-

Typically, this involves the addition of samples, standards, and a fixed amount of enzyme-labeled or radiolabeled TxB2 to antibody-coated microplates.

-

After incubation, the unbound components are washed away.

-

For EIA, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of TxB2 in the sample.

-

For RIA, the amount of radioactivity is measured using a gamma counter. The radioactivity is inversely proportional to the amount of TxB2 in the sample.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the TxB2 standards.

-

Determine the concentration of TxB2 in the unknown samples by interpolating their absorbance or radioactivity values from the standard curve.

-

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in the design and execution of studies evaluating antiplatelet agents like this compound.

Conclusion

This compound's dual mechanism of action, targeting both thromboxane A2 synthesis and its receptor, presents a compelling profile for an antiplatelet agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in the context of cardiovascular disease. The detailed methodologies and structured data presentation are intended to facilitate reproducible and comparable research in this important area of pharmacology.

References

- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on in vitro effect of this compound on human platelet aggregation in platelet-rich plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on platelet aggregation and on thromboxane A2 production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Picotamide in Early Preclinical Thrombosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical studies of Picotamide, a dual-action antiplatelet agent, in various thrombosis models. The following sections detail its mechanism of action, summarize key quantitative data from in vivo and in vitro/ex vivo studies, and provide insights into the experimental protocols used in these foundational investigations.

Core Mechanism of Action

This compound exerts its antithrombotic effects through a dual mechanism, targeting the thromboxane A2 (TxA2) pathway, a critical signaling cascade in platelet activation and aggregation.[1][2] It acts as both a thromboxane synthase inhibitor and a thromboxane A2 receptor (TP receptor) antagonist .[1][2] This dual activity provides a comprehensive blockade of the pro-thrombotic effects of TxA2. By inhibiting thromboxane synthase, this compound reduces the production of TxA2, a potent vasoconstrictor and platelet aggregator.[1] Concurrently, by antagonizing the TP receptor, it blocks the action of any remaining TxA2, preventing downstream signaling that leads to platelet activation and thrombus formation.[1]

In Vivo Preclinical Studies: Pulmonary Embolism Model

A key early in vivo assessment of this compound's efficacy was conducted using a murine model of fatal pulmonary thromboembolism induced by intravenous injection of collagen and epinephrine.

Experimental Protocol: Collagen and Epinephrine-Induced Pulmonary Thromboembolism

This model induces widespread platelet aggregation in the pulmonary vasculature, leading to acute mortality.

-

Animal Model: Mice are typically used for this acute thrombosis model.

-

Induction of Thromboembolism: A combination of collagen and epinephrine is injected intravenously (i.v.) to trigger massive platelet activation and aggregation in the lungs. While exact concentrations can vary between studies, a common approach involves a mixture of collagen (e.g., 0.4 mg/kg to 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg).

-

Drug Administration: this compound or a control substance (e.g., vehicle, aspirin) is administered prior to the thrombotic challenge. Administration routes have included intraperitoneal (i.p.) injection, typically 1 hour before induction, and intravenous (i.v.) injection, often 2 minutes prior.

-

Primary Endpoint: The primary outcome measured is the mortality rate within a short timeframe (e.g., 5-15 minutes) following the collagen and epinephrine injection.

-

Secondary Endpoints: Additional parameters that can be assessed include:

-

Platelet count in circulating blood before and after the thrombotic challenge.

-

Histological analysis of lung tissue to visualize thromboemboli.

-

Measurement of serum Thromboxane B2 (TxB2), a stable metabolite of TxA2, to assess the biochemical efficacy of the inhibitor.

-

Quantitative Data Summary: In Vivo Studies

The following table summarizes the key quantitative findings from the murine pulmonary embolism model.

| Parameter | This compound | Aspirin | Control | Reference |

| Mortality Reduction (ED50) | 277 mg/kg (i.p.) | 300 mg/kg (i.p.) | N/A | [1] |

| Mortality (U46619-induced) | Reduced | Inactive | High | [1] |

| Serum TxB2 Inhibition | -84.6% (250 mg/kg, i.v.) | Not Reported | Baseline | [1] |

| Platelet Count Drop | Significantly reduced | More active than this compound | ~90% reduction | [3] |

ED50: The dose that reduces mortality by 50%.

In Vitro and Ex Vivo Platelet Aggregation Studies

The antiplatelet activity of this compound has been extensively characterized through in vitro and ex vivo platelet aggregation assays using various agonists.

Experimental Protocol: Platelet Aggregation Assays

These assays measure the extent of platelet aggregation in response to specific stimuli in either platelet-rich plasma (PRP) or whole blood (WB).

-

Sample Preparation:

-

Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 10-15 minutes).

-

Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed to obtain PPP, which is used to set the 100% aggregation baseline in light transmission aggregometry.

-

Whole Blood (WB): For impedance aggregometry, anticoagulated whole blood is used directly.

-

-

Instrumentation:

-

Light Transmission Aggregometry (LTA): Measures the increase in light transmission through a PRP sample as platelets aggregate.

-

Impedance Aggregometry: Measures the change in electrical impedance between two electrodes as platelets aggregate on their surface in a whole blood sample.

-

-

Assay Procedure:

-

PRP or WB is pre-warmed to 37°C with constant stirring.

-

This compound or a vehicle control is added and incubated for a specified period.

-

A platelet agonist is added to induce aggregation.

-

The change in light transmission or impedance is recorded over time (typically 4-6 minutes).

-

-

Common Agonists Used:

-

Adenosine Diphosphate (ADP): A weak agonist that induces a biphasic aggregation response.

-

Arachidonic Acid (AA): A precursor for TxA2 synthesis, its effect is dependent on COX-1 and thromboxane synthase activity.

-

Collagen: A potent agonist that mimics physiological vessel wall injury.

-

U46619: A stable TxA2 analogue that directly activates the TP receptor, bypassing the need for TxA2 synthesis.

-

Quantitative Data Summary: In Vitro/Ex Vivo Platelet Aggregation

The following tables summarize the inhibitory effects of this compound on platelet aggregation induced by various agonists.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation in Whole Blood (WB) and Platelet-Rich Plasma (PRP)

| Agonist | This compound Concentration | Sample Type | ED50 (Control) | ED50 (with this compound) | p-value | Reference |

| ADP | 25 µM | WB | 6.6 ± 1.0 µM | 12.7 ± 1.7 µM | < 0.01 | [4] |

| ADP | 25 µM | PRP | 2.0 ± 0.1 µM | 3.1 ± 0.3 µM | < 0.01 | [4] |

| Na Arachidonate | 25 µM | WB | 740 ± 240 µM | 1080 ± 280 µM | < 0.01 | [4] |

| Na Arachidonate | 25 µM | PRP | 960 ± 80 µM | 1850 ± 260 µM | < 0.001 | [4] |

| Collagen | 25 µM | WB | 2.4 ± 0.3 µg/ml | 3.8 ± 0.15 µg/ml | < 0.01 | [4] |

| Collagen | 25 µM | PRP | 3.0 ± 0.3 µg/ml | 5.0 ± 0.8 µg/ml | < 0.01 | [4] |

ED50: The concentration of agonist required to induce 50% of the maximal aggregation response.

Table 2: Ex Vivo Inhibition of TxB2 Production by this compound

| Subject Group | Treatment | Baseline TxB2 (ng/ml) | Post-treatment TxB2 (ng/ml) | Reference |

| Normal Controls | This compound (900 mg/day for 7 days) | 946 ± 141 | 285 ± 91 | [5] |

| Patients with Arteriopathy | This compound (900 mg/day for 7 days) | 1515 ± 673 | 732 ± 420 | [5] |

TxB2 concentration was measured after arachidonic acid-induced aggregation.

Conclusion

The early preclinical studies of this compound consistently demonstrate its efficacy as a potent inhibitor of thrombosis in both in vivo and in vitro models. Its dual mechanism of action, targeting both the synthesis and the receptor of thromboxane A2, provides a robust antiplatelet effect. The quantitative data from the murine pulmonary embolism model and various platelet aggregation assays underscore its potential as an antithrombotic agent. These foundational studies have provided a strong rationale for the further clinical development of this compound in the prevention and treatment of thrombotic diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. coachrom.com [coachrom.com]

- 3. helena.com [helena.com]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. diagnostica.cz [diagnostica.cz]

Picotamide's Influence on Prostaglandin Metabolism Beyond Thromboxane A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picotamide, a dual-action antiplatelet agent, is primarily recognized for its inhibition of thromboxane A2 (TXA2) synthase and its antagonism of the TXA2 receptor. However, its pharmacological profile extends beyond this primary mechanism, significantly influencing the broader prostaglandin metabolism. By blocking the synthesis of TXA2, this compound effectively redirects the metabolic pathway of the precursor prostaglandin endoperoxides (PGG2/PGH2). This "metabolic shunting" leads to an increased synthesis of other key prostaglandins, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2). This technical guide provides an in-depth analysis of these effects, presenting the available quantitative data, detailing the experimental methodologies used in key studies, and illustrating the involved biochemical pathways. Understanding these pleiotropic effects of this compound is crucial for elucidating its full therapeutic potential in cardiovascular and other diseases.

Introduction

This compound is an antiplatelet drug with a unique dual mechanism of action that distinguishes it from other agents such as aspirin. It competitively inhibits thromboxane A2 (TXA2) synthase and also acts as an antagonist at the TXA2/prostaglandin endoperoxide receptor.[1][2] This dual activity effectively blocks the pro-aggregatory and vasoconstrictive effects of TXA2. Unlike aspirin, this compound does not directly inhibit cyclooxygenase (COX) enzymes, thus preserving the production of other prostaglandins.[3] A significant consequence of TXA2 synthase inhibition is the redirection of the arachidonic acid cascade, leading to an increased synthesis of other prostaglandins, particularly prostacyclin (PGI2) and prostaglandin E2 (PGE2).[4] This guide explores the metabolic shift induced by this compound beyond its effects on TXA2, providing a comprehensive overview for researchers and drug development professionals.

Reorientation of Prostaglandin Endoperoxide Metabolism

The primary mechanism by which this compound influences prostaglandin metabolism beyond TXA2 is through the reorientation of prostaglandin endoperoxide (PGH2) metabolism. In the arachidonic acid cascade, PGH2 serves as a crucial intermediate for the synthesis of various prostaglandins, including TXA2, PGI2, and PGE2. By inhibiting TXA2 synthase, this compound leads to an accumulation of PGH2, which is then available for conversion into other prostaglandins by their respective synthases.

Enhanced Prostacyclin (PGI2) Synthesis

Several studies have demonstrated that this compound can lead to an increase in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This effect is particularly noted in endothelial cells. The stable, inactive metabolite of PGI2, 6-keto-prostaglandin F1α (6-keto-PGF1α), is typically measured to quantify PGI2 production.

One key study reported a significant increase in 6-keto-PGF1α generation when whole blood was activated with collagen in the presence of this compound (5 x 10-4 M), suggesting a reorientation of platelet endoperoxide metabolism.[5] Another study observed that this compound-treated platelets could favor the formation of PGI2 by endothelial cells that had been treated with aspirin.[4]

Increased Prostaglandin E2 (PGE2) Formation

In addition to its impact on PGI2, this compound has been shown to enhance the formation of prostaglandin E2 (PGE2) in platelets.[4] PGE2 has diverse physiological roles, including vasodilation and modulation of inflammation. The increased availability of the PGH2 substrate, due to the blockade of TXA2 synthase, is the likely mechanism for this enhanced PGE2 synthesis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from key studies on the effects of this compound on prostaglandin metabolism and platelet function.

Table 1: In Vitro Effects of this compound on Prostaglandin Production

| Prostaglandin | Cell/Tissue Type | This compound Concentration | Agonist | Observed Effect | Reference |

| 6-keto-PGF1α | Human Whole Blood | 5 x 10-4 M | Collagen | Significantly increased generation | [5] |

| PGI2 | Aspirinated Endothelial Cells | Not specified | Not specified | Favored formation | [4] |

| PGE2 | Human Platelets | Not specified | Not specified | Enhanced formation | [4] |

Table 2: In Vitro Effects of this compound on Platelet Aggregation

| Agonist | This compound Concentration (µM) | Effect (Enhancement of ED50) | Sample Type | p-value | Reference |

| ADP | 25 | 6.6 ± 1 to 12.7 ± 1.7 µM | Whole Blood | < 0.01 | [6] |

| Na Arachidonate | 25 | 740 ± 240 to 1,080 ± 280 µM | Whole Blood | < 0.01 | [6] |

| Collagen | 25 | 2.4 ± 0.3 to 3.8 ± 0.15 µg/ml | Whole Blood | < 0.01 | [6] |

| ADP | 25 | 2.0 ± 0.1 to 3.1 ± 0.3 µM | Platelet-Rich Plasma | < 0.01 | [6] |

| Na Arachidonate | 25 | 960 ± 80 to 1,850 ± 260 µM | Platelet-Rich Plasma | < 0.001 | [6] |

| Collagen | 25 | 3.0 ± 0.3 to 5.0 ± 0.8 µg/ml | Platelet-Rich Plasma | < 0.01 | [6] |

Experimental Protocols

Measurement of 6-keto-PGF1α and Thromboxane B2 in Whole Blood

-

Objective: To assess the effect of this compound on the production of PGI2 (measured as 6-keto-PGF1α) and TXA2 (measured as TXB2) in collagen-stimulated whole blood.

-

Methodology (based on Berrettini et al., 1990):

-

Venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

-

Whole blood is incubated with this compound (e.g., 5 x 10-4 M) or a vehicle control for a specified period.

-

Platelet activation is induced by the addition of collagen.

-

The reaction is stopped after a defined time by the addition of a solution containing a cyclooxygenase inhibitor (e.g., indomethacin) and a chelating agent (e.g., EDTA).

-

The samples are centrifuged to obtain plasma.

-

The plasma levels of 6-keto-PGF1α and TXB2 are quantified using a specific and sensitive method, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[5][7]

-

In Vitro Platelet Aggregation Studies

-

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists in both whole blood and platelet-rich plasma (PRP).

-

Methodology (based on studies on platelet aggregation):

-

Sample Preparation:

-

For whole blood aggregometry, venous blood is collected into tubes containing an anticoagulant (e.g., citrate).

-

For PRP aggregometry, the citrated blood is centrifuged at a low speed to obtain platelet-rich plasma.

-

-

Incubation: The whole blood or PRP is pre-incubated with various concentrations of this compound or a vehicle control.

-

Aggregation Measurement:

-

Whole Blood: Aggregation is typically measured using an impedance aggregometer. An agonist (e.g., ADP, collagen, arachidonic acid) is added to the blood sample, and the change in electrical impedance between two electrodes is recorded over time as platelets aggregate on them.

-

Platelet-Rich Plasma: Aggregation is commonly measured using light transmission aggregometry. The PRP is placed in a cuvette with a stir bar, and an agonist is added. As platelets aggregate, the turbidity of the sample decreases, and the increase in light transmission is recorded.

-

-

Data Analysis: The extent of aggregation is quantified, and dose-response curves are generated to determine parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response). The effect of this compound is assessed by the shift in these dose-response curves.[6]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on prostaglandin metabolism.

Experimental Workflow for Prostaglandin Measurement

References

- 1. A radioimmunoassay for 6-keto-prostaglandin F1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A radioimmunoassay for 6-keto-prostaglandin F1 alpha utilizing an antiserum against 6-methoxime-prostaglandin F1 alpha. Application to study renal in vitro synthesis of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Comparison of radioimmunoassay and high-resolution gas chromatography mass spectrometry for the quantitative determination of serum thromboxane B2 and 6-keto-PGF1 alpha after pharmacological blockade of thromboxane synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive inhibition of platelet thromboxane A2 receptor binding by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

Picotamide: A Technical Guide to its Molecular Targets and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picotamide is a dual-action antiplatelet agent with a well-established clinical profile, particularly in the management of vascular diseases in diabetic patients.[1][2] Its therapeutic efficacy stems from a unique mechanism of action that simultaneously targets two key hubs in the arachidonic acid cascade: thromboxane A2 synthase and the thromboxane A2 receptor.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular targets of this compound, its impact on cellular signaling pathways, and detailed methodologies for investigating its pharmacological effects.

Core Molecular Targets

This compound exerts its primary effects through the specific inhibition of two critical components of the thromboxane A2 (TXA2) pathway.

Thromboxane A2 Synthase Inhibition

This compound directly inhibits the enzymatic activity of thromboxane A2 synthase.[1][3][4][5][6] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2, a potent vasoconstrictor and platelet agonist. By blocking this step, this compound effectively reduces the production of TXA2.[1][6][7] While a specific IC50 value for this compound's inhibition of thromboxane A2 synthase is not consistently reported in the literature, its inhibitory concentration is noted to be roughly equivalent to its receptor antagonism activity.[1]

Thromboxane A2 Receptor Antagonism

In addition to inhibiting its synthesis, this compound also acts as a competitive antagonist at the thromboxane A2 receptor (TP receptor).[3][4][5] This prevents endogenous TXA2 and other prostanoid receptor agonists from binding to and activating the receptor, thereby blocking their downstream signaling effects.

Quantitative Data on this compound's Molecular Interactions

The binding affinity of this compound for the thromboxane A2 receptor has been quantified in several studies. The following tables summarize the key quantitative data available.

| Radioligand | This compound Ki (nM) | Reference(s) |

| [125I]PTA-OH | 1472 ± 321 | [8] |

| [3H]U46619 | 1648 ± 431 | [8] |

Table 1: Inhibitory Constant (Ki) of this compound for the Thromboxane A2 Receptor. This table presents the Ki values of this compound determined by competitive radioligand binding assays using different radiolabeled thromboxane A2 receptor agonists.

| Parameter | Value | Reference(s) |

| KD | 325 nM | [9] |

| KMapp | 330 nM | [9] |

Table 2: Dissociation and Michaelis-Menten Constants of this compound. This table shows the dissociation constant (KD) and apparent Michaelis-Menten constant (KMapp) for [3H]-picotamide binding to human platelet TXA2 receptors.

Cellular Signaling Pathways Modulated by this compound

This compound's dual-action mechanism leads to the modulation of several critical cellular signaling pathways, primarily in platelets and vascular smooth muscle cells.

Thromboxane A2 Signaling Pathway in Platelets

The primary signaling cascade affected by this compound is the Gq-coupled thromboxane A2 receptor pathway in platelets. Activation of this receptor by TXA2 normally initiates a signaling cascade that leads to platelet activation and aggregation.

Caption: this compound blocks the thromboxane A2 receptor, inhibiting the Gq/PLC pathway.

By antagonizing the TP receptor, this compound prevents the activation of phospholipase C (PLC), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC).[10] This ultimately leads to the inhibition of platelet aggregation and granule release.

Arachidonic Acid Cascade and this compound's Dual Action

This compound's dual mechanism of action can be visualized within the broader context of the arachidonic acid cascade.

Caption: this compound's dual inhibition of TXA2 synthase and receptor.

This diagram illustrates how this compound not only blocks the receptor for TXA2 but also inhibits its production from PGH2, without affecting the synthesis of the beneficial anti-aggregatory and vasodilatory prostacyclin (PGI2).[1]

Effects on Vascular Smooth Muscle Cell Proliferation and Migration

This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), processes that are crucial in the pathogenesis of atherosclerosis.[11] This effect is, at least in part, mediated through the antagonism of the thromboxane A2 receptor on VSMCs.

Caption: this compound inhibits VSMC proliferation and migration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular and cellular effects of this compound.

Radioligand Binding Assay for Thromboxane A2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the thromboxane A2 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Preparation of Platelet Membranes: Isolate human platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and prepare a membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable assay buffer.

-

Binding Assay: In a multi-well plate, incubate the platelet membranes with a fixed concentration of a radiolabeled thromboxane A2 receptor agonist (e.g., [³H]U46619) and a range of concentrations of this compound.

-

Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry to assess the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.[9]

-

Aggregation Measurement: Place a sample of PRP in a cuvette with a magnetic stir bar in a light transmission aggregometer maintained at 37°C.

-

Treatment and Stimulation: Add this compound or vehicle control to the PRP and incubate for a specified time. Initiate platelet aggregation by adding a platelet agonist such as arachidonic acid, ADP, or a thromboxane A2 analog like U46619.

-

Data Acquisition: Record the change in light transmission through the PRP over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: Quantify the extent of platelet aggregation as the maximum percentage change in light transmission. Determine the IC50 of this compound for the inhibition of aggregation induced by different agonists.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure the effect of this compound on intracellular calcium levels in platelets.

Methodology:

-

Platelet Preparation and Dye Loading: Isolate platelets and load them with a calcium-sensitive fluorescent dye such as Fura-2 AM.[8][12]

-

Fluorometric Measurement: Resuspend the dye-loaded platelets in a calcium-containing buffer and place them in a cuvette in a fluorometer.

-

Treatment and Stimulation: Add this compound or vehicle control to the platelet suspension. After a pre-incubation period, add a platelet agonist (e.g., U46619) to stimulate an increase in intracellular calcium.

-

Data Acquisition: Monitor the fluorescence of the calcium indicator over time at the appropriate excitation and emission wavelengths. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the agonist-induced calcium mobilization in the presence and absence of this compound.

Conclusion

This compound's unique dual mechanism of action, involving both the inhibition of thromboxane A2 synthase and the antagonism of the thromboxane A2 receptor, provides a powerful approach to modulating platelet function and vascular smooth muscle cell activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the pharmacological properties of this compound and similar dual-action antiplatelet agents. A thorough understanding of its molecular targets and cellular effects is crucial for the continued exploration of its therapeutic potential in a range of cardiovascular and related diseases.

References

- 1. A review of this compound in the reduction of cardiovascular events in diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of this compound in the reduction of cardiovascular events in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "In vitro" and "ex vivo" effects of this compound, a combined thromboxane A2-synthase inhibitor and -receptor antagonist, on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. In vitro effects of this compound on human platelet aggregation, the release reaction and thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition by this compound of thromboxane production in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound inhibits a wide spectrum of agonist-induced smooth muscle contractions in porcine renal interlobar and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

The Dual-Action Mechanism of Picotamide: An In-Depth Analysis of its Binding Kinetics to Thromboxane Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picotamide is a multi-faceted antiplatelet agent that exhibits a unique dual mechanism of action, targeting both the synthesis of thromboxane A2 (TxA2) and its subsequent action at the receptor level.[1][2][3] This technical guide provides a comprehensive overview of the binding kinetics of this compound to thromboxane (TP) receptors, offering valuable insights for researchers and professionals in drug development. This document details the quantitative binding parameters, experimental methodologies, and the intricate signaling pathways involved.

This compound's therapeutic potential lies in its ability to simultaneously inhibit thromboxane A2 synthase, the enzyme responsible for producing the potent vasoconstrictor and platelet aggregator TxA2, and to act as a direct antagonist at the thromboxane A2 receptor.[1][4] This dual inhibition provides a more comprehensive blockade of the thromboxane pathway compared to agents that target only one of these components.

Quantitative Binding Kinetics of this compound and Related Ligands

The affinity of this compound and other key ligands for the thromboxane receptor has been characterized through various radioligand binding assays. The following tables summarize the key quantitative data, providing a comparative view of their binding properties.

| Ligand | Radioligand | Preparation | Kd (nM) | Bmax | Reference |

| [3H]-Picotamide | Itself | Human Platelets | 325 | - | |

| [125I]PTA-OH | Antagonist | Human Platelets | - | ~2000 sites/platelet | |

| [125I]BOP | Agonist | Human Platelets | Site 1: 0.234 ± 0.103 | Site 1: 180 ± 87 sites/platelet | [5] |

| Site 2: 2.31 ± 0.86 | Site 2: 666 ± 65 sites/platelet | [5] |

Table 1: Dissociation Constants (Kd) and Maximal Binding Capacities (Bmax) for Thromboxane Receptor Ligands. This table presents the equilibrium dissociation constants (Kd) and maximal binding capacities (Bmax) of various ligands for the thromboxane receptor.

| Competing Ligand | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [125I]PTA-OH | Human Platelets | 1472 ± 321 | [6] |

| This compound | [3H]U46619 | Human Platelets | 1648 ± 431 | [6] |

| U46619 | [3H]-Picotamide | Human Platelets | 19 | |

| ONO11120 | [3H]-Picotamide | Human Platelets | 28 | |

| U46619 | [125I]PTA-OH | Human Platelets | 17 ± 3 | [6] |

| ONO11120 | [125I]PTA-OH | Human Platelets | 19 ± 4 | [6] |

| U46619 | [3H]U46619 | Human Platelets | 16 ± 5 | [6] |

| ONO11120 | [3H]U46619 | Human Platelets | 42 ± 12 | [6] |

Table 2: Inhibitory Constants (Ki) of this compound and Other Ligands for the Thromboxane Receptor. This table details the inhibitory constants (Ki) of this compound and other compounds in displacing specific radioligands from the thromboxane receptor.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of binding kinetics data. The following sections provide detailed protocols for key experiments.

Protocol 1: Radioligand Competition Binding Assay for Thromboxane Receptors

This protocol outlines the steps for a filtration-based radioligand competition binding assay to determine the inhibitory constant (Ki) of a test compound like this compound.

1. Materials and Reagents:

-

Membrane Preparation: Human platelet membranes.

-

Radioligand: e.g., [125I]PTA-OH or [3H]U46619.

-

Unlabeled Competitor: this compound or other test compounds.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

2. Platelet Membrane Preparation: [7] a. Obtain human platelets from whole blood by centrifugation. b. Wash the platelets in a suitable buffer (e.g., physiological saline). c. Resuspend the washed platelets and disrupt them by repeated freeze-thaw cycles (-80°C to 25°C). d. Centrifuge the lysate to pellet the platelet ghosts (membranes). e. Wash the membrane pellet by resuspension and centrifugation. f. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. g. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Assay Procedure: [8] a. In a 96-well plate, add the following to each well in a final volume of 250 µL:

- 150 µL of platelet membrane preparation (50-120 µg of protein).

- 50 µL of various concentrations of the unlabeled competitor (e.g., this compound). For determining non-specific binding, use a high concentration of a known thromboxane receptor antagonist. For total binding, add 50 µL of buffer.

- 50 µL of the radioligand at a concentration at or below its Kd. b. Incubate the plate for 60 minutes at 30°C with gentle agitation. c. Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. d. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand. e. Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts with buffer only). b. Determine IC50: Plot the specific binding as a function of the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). c. Calculate Ki: Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki):[9][10] Ki = IC50 / (1 + [L]/Kd) Where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Protocol 2: Thromboxane Synthase Inhibition Assay